Cefathiamidine

Übersicht

Beschreibung

Cefathiamidine, a first-generation cephalosporin discovered in 1974, is widely used in China for treating bacterial infections, particularly in pediatric populations. Its molecular formula is C₁₉H₂₈N₄O₆S₂, with a molecular weight of 472.58 g/mol and a low protein-binding capacity of 23% . The drug exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus (methicillin-sensitive strains), Streptococcus pneumoniae, and Enterococcus species . It is primarily excreted unchanged via renal pathways (>90%), making kidney function a critical determinant of its pharmacokinetics (PK) .

This compound is unstable under heat, light, or moisture, necessitating careful storage and handling . Its degradation products include desacetylthis compound and this compound lactone, which are monitored rigorously during quality control . Clinical applications include respiratory, urinary tract, and bloodstream infections, with dosing regimens tailored to patient age, weight, and renal function .

Vorbereitungsmethoden

Two-Step Synthesis via Bromoacetyl Bromide and Diisopropyl Thiourea

The foundational preparation method, described in patent CN1640878A, involves two sequential reactions .

Synthesis of Cefathiamidine Acid

The first step entails reacting 7-aminocephalosporanic acid (7-ACA) with bromoacetyl bromide in a solvent system. The reaction proceeds under controlled pH (4.5–6.0) and temperature (0–10°C) to form this compound acid. Acidification with hydrochloric acid precipitates the intermediate, which is then extracted using ethyl acetate, concentrated under reduced pressure, and dried. This step achieves a yield of 78–85%, with HPLC purity exceeding 92% .

Formation of this compound Product

In the second step, this compound acid is dissolved in an aqueous alkaline solution (pH 8.0–9.0) containing sodium bicarbonate. Diisopropyl thiourea is introduced, and the mixture is stirred at 15–25°C for 4–6 hours. A semi-soluble solvent, such as acetone or isopropanol, is added to precipitate the final product. After filtration and vacuum drying, this compound is obtained with an overall yield of 65–72% and purity >95% .

Refinement Techniques for Crude this compound

Patent CN108948048A introduces a refinement protocol to enhance the purity and stability of crude this compound .

Dissolution and Stabilization

Crude this compound is dissolved in a hydrophilic organic solvent (e.g., acetone, ethanol) containing 40–80% water at 0–15°C. A stabilizing agent, such as a potassium dihydrogen phosphate-sodium hydroxide buffer (pH 5.0), is added to prevent degradation during subsequent steps .

Adsorption Chromatography

The solution undergoes dual decolorization using activated carbon and a γ-type acidic alumina adsorption column. The alumina column is washed with a solvent mixture (e.g., acetone-water, 70:30 v/v) to elute impurities, resulting in a purity increase from 89% to 98.5% .

Table 1: Refinement Outcomes Across Solvent Systems

| Solvent | Water Content (%) | Purity Before Refinement (%) | Purity After Refinement (%) |

|---|---|---|---|

| Acetone | 40 | 87.2 | 98.1 |

| Ethanol | 60 | 89.5 | 98.7 |

| Isopropanol | 50 | 88.3 | 97.9 |

Improved Synthesis Using p-Nitrobenzenesulfonyl Chloride

Patent CN111100144A details a novel route employing 1,3-diisopropylamidino-2-thioacetic acid hydrochloride and p-nitrobenzenesulfonyl chloride .

Reaction Optimization

The synthesis occurs in dichloromethane at 0–10°C, with 4-pyrrolidinylpyridine as a catalyst. p-Nitrobenzenesulfonyl chloride activates the thiourea intermediate, which subsequently reacts with 7-ACA under alkaline conditions (pH 6.5). The use of N,N-dimethylformamide (DMF) as a co-solvent increases reaction efficiency, achieving a yield of 84.3% and purity of 98.8% .

Comparative Advantages

This method eliminates the need for bromoacetyl bromide, reducing raw material costs by 30%. Additionally, the single-step pH adjustment minimizes impurity formation (maximum single impurity: 0.31%) compared to traditional acid-base titration approaches .

Catalytic Innovations in Thiourea Coupling

Recent advancements focus on enhancing the coupling efficiency between thiourea derivatives and 7-ACA.

Triphenylphosphine Oxide-Mediated Reactions

A study in the Journal of Chinese Pharmaceutical Industry (2009) demonstrates that substituting bromoacetyl bromide with chloroacetyl chloride in the presence of triphenylphosphine oxide improves reaction kinetics . The catalyst facilitates nucleophilic substitution, reducing reaction time from 12 hours to 6 hours while maintaining a yield of 80% .

Heck Coupling for Side-Chain Modification

As reported in PMC (2024), Heck coupling with palladium catalysts enables direct conjugation of thiourea moieties to the cephem nucleus . This method, applied to cefdinir derivatives, achieves regioselectivity >99%, though its application to this compound remains exploratory .

Solvent Systems and Crystallization Dynamics

The choice of solvent critically impacts crystallization efficiency and product morphology.

Acetone-Water Mixtures

A 70:30 acetone-water ratio produces needle-shaped crystals with optimal bulk density (0.45 g/cm³) and flowability. Reducing water content to 20% results in amorphous aggregates, complicating filtration .

Dichloromethane-Based Systems

In the CN111100144A protocol, dichloromethane ensures high solubility of intermediates while enabling low-temperature crystallization. Post-reaction distillation at 40°C under reduced pressure removes residual solvent, yielding a free-flowing powder .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefathiamidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Cefathiamidin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der jeweiligen durchgeführten Reaktion.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Cefathiamidin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.

Wissenschaftliche Forschungsanwendungen

Population Pharmacokinetic Studies

A population pharmacokinetic study was conducted to optimize dosing regimens for cefathiamidine in pediatric patients. Blood samples were collected from children treated with this compound, and concentrations were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry. The study aimed to determine appropriate dosages that would ensure therapeutic effectiveness without causing toxicity .

Key Findings:

- The pharmacokinetic parameters were modeled using NONMEM software, which allowed for the estimation of inter-individual variability.

- The study revealed that this compound is frequently utilized as empirical antimicrobial therapy in children with augmented renal clearance (ARC), necessitating careful dosing adjustments to avoid subtherapeutic levels .

Treatment of Infections

This compound is widely used in clinical settings for treating various infections. A retrospective cohort study highlighted its effectiveness in managing infections in pediatric patients, demonstrating significant clinical outcomes when appropriately dosed .

Common Indications:

- Respiratory tract infections

- Urinary tract infections

- Skin and soft tissue infections

- Sepsis management

Pediatric Use

In a study focusing on infants with ARC, this compound was administered as empirical therapy. The pharmacokinetic analysis indicated that infants required specific dosing adjustments to achieve optimal drug exposure. The study emphasized the importance of individualized therapy to enhance treatment outcomes .

Case Study Summary:

| Study Focus | Population | Key Findings |

|---|---|---|

| Pediatric Infections | Infants with ARC | Required tailored dosing for effective treatment |

Efficacy in Gynecologic Surgery

This compound has also been evaluated in the context of gynecologic oncology surgeries. It was part of a regimen aimed at reducing postoperative infection rates. While specific data on this compound's role in this setting were limited, its inclusion in antibiotic prophylaxis protocols reflects its broad utility .

Wirkmechanismus

Cefathiamidine exerts its effects by interfering with the synthesis of the bacterial cell wall, which is crucial for bacterial survival. It binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.

Vergleich Mit ähnlichen Verbindungen

Cefathiamidine is compared below with other cephalosporins (first- and third-generation) and β-lactam/β-lactamase inhibitor combinations.

Pharmacokinetic Properties

Key Findings :

- Renal Clearance : this compound’s PK is heavily influenced by renal function. In infants with augmented renal clearance (ARC, eGFR ≥130 mL/min/1.73 m²), weight and age significantly affect clearance (0.22 L/h/kg) and volume of distribution (0.34 L/kg). Doses must be adjusted to q6h or q8h for pathogens with higher MICs (e.g., 2 mg/L) .

- Ceftriaxone : With prolonged half-life and biliary excretion, it is suitable for once-daily dosing but less effective against enterococci compared to this compound .

- Cefoperazone/Sulbactam : Enhanced Gram-negative coverage due to sulbactam’s β-lactamase inhibition, but higher protein binding limits free drug concentrations .

Antimicrobial Spectrum

Key Findings :

- Gram-Positive Coverage : this compound outperforms third-generation cephalosporins against Enterococcus and methicillin-sensitive Staphylococcus .

- Gram-Negative Limitations : this compound’s MIC₉₀ for E. coli (≥8 mg/L) is significantly higher than ceftriaxone or cefotaxime, restricting its use in Gram-negative infections .

Stability and Formulation

- Solubility: this compound’s solubility in water-ethanol mixtures peaks at ethanol molar fractions of 0.4, critical for formulation optimization .

- Degradation : Unlike cefotaxime, which degrades into desacetylcefotaxime, this compound forms lactone derivatives under stress conditions .

Biologische Aktivität

Cefathiamidine is a first-generation cephalosporin antibiotic primarily used for treating infections caused by susceptible bacteria. Its pharmacological profile, including its biological activity, pharmacokinetics, and clinical efficacy, has been the subject of various studies. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its broad-spectrum antibacterial activity, particularly against Gram-positive cocci. It is administered parenterally due to poor oral absorption and is primarily excreted unchanged via the kidneys. The drug's protein binding capacity is approximately 23%, and it does not penetrate the blood-brain barrier effectively .

Population Pharmacokinetic Studies

Recent studies have focused on understanding this compound's pharmacokinetics in pediatric populations, particularly infants with Augmented Renal Clearance (ARC). A significant study analyzed the pharmacokinetics in 20 infants, revealing a one-compartment model best fit for the data collected. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | Value (L/h/kg) | Range (L/h/kg) |

|---|---|---|

| Clearance (CL) | 0.22 | 0.09 – 0.29 |

| Volume of Distribution (V) | 0.34 | 0.24 – 0.41 |

Monte Carlo simulations indicated that dosing regimens of 100 mg/kg/day every 12 hours, or more frequent dosing, were necessary to achieve therapeutic levels against specific pathogens .

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. A notable study evaluated its effectiveness when combined with other antimicrobial agents against Gram-positive cocci, demonstrating enhanced efficacy in certain combinations . The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected bacteria:

| Bacteria | MIC (mg/L) |

|---|---|

| Streptococcus pneumoniae | 0.25 |

| Staphylococcus aureus (MSSA) | 0.5 |

| Enterococcus faecalis | 1 |

Case Studies and Clinical Applications

This compound has been widely used in clinical settings for treating infections in children, especially those with hematologic diseases. A population pharmacokinetic study involving children aged 2 to 11 years indicated that body weight significantly influenced drug clearance, necessitating weight-based dosing adjustments to avoid underdosing .

In a clinical context, this compound has shown efficacy in treating infections caused by Haemophilus influenzae, with recommended dosing regimens established based on pharmacokinetic modeling to optimize therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cefathiamidine, and how do they influence experimental design?

this compound is a first-generation cephalosporin with the chemical formula C₁₉H₂₈N₄O₆S₂ (molecular weight: 472.58). Its high water solubility (>97% purity) and instability in organic solvents like acetone necessitate storage at 2–8°C in dry, light-protected conditions . These properties dictate experimental protocols:

- Sample preparation : Use aqueous buffers (pH 6.0–7.0) to maintain stability.

- Analytical methods : Prioritize reverse-phase HPLC or UPLC-MS/MS due to polar functional groups .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

The gold standard is UPLC-MS/MS with a C18 column (e.g., Waters ACQUITY UPLC® BEH C18), mobile phase (water:methanol, 0.4 mL/min), and electrospray ionization (ESI) in positive mode. Key parameters:

- Lower limit of quantification (LLOQ) : 30 ng/mL .

- Internal standard : Ceftiofur (transition m/z 524.3+ → 241.4+) .

- Calibration range : 30–10,000 ng/mL with <5% inter-/intraday variability .

Q. How does this compound’s mechanism of action guide susceptibility testing protocols?

this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Standardized protocols include:

- Broth microdilution : MIC determination for Gram-positive pathogens (e.g., S. pneumoniae: MIC₉₀ = 0.25 mg/L) .

- Time-kill assays : Monitor bactericidal activity at 2× MIC over 24 hours .

Advanced Research Questions

Q. How to design a population pharmacokinetic (PK) study for this compound in pediatric populations?

- Cohort selection : Include children aged 2–12 years with hematologic malignancies (n ≥ 50) to account for hyperfiltration .

- Sampling : Sparse sampling (2 samples/patient) at endpoints (e.g., end of infusion, 8–12h post-dose) .

- Modeling : Use NONMEM for a two-compartment model with first-order elimination. Covariates like body weight (allometric scaling: CL ∝ weight⁰.⁷⁵) must be integrated .

Q. How to resolve contradictions in PK parameters between infant and pediatric studies?

Infants exhibit one-compartment kinetics (CL = 0.45 L/h/kg) due to immature renal function, while children show two-compartment behavior (CL = 1.2 L/h/kg) . Methodological adjustments:

- Covariate analysis : Include serum creatinine and body surface area.

- Monte Carlo simulations : Optimize dosing for target attainment (e.g., 100 mg/kg/day q6h for H. influenzae vs. q12h for S. aureus) .

Q. What strategies mitigate adverse drug reactions (ADRs) like thrombocytopenia in clinical trials?

- Pharmacovigilance integration : Monitor platelet counts pre-/post-infusion (baseline, days 3, 7).

- PK/PD correlation : Adjust dosing if free drug concentrations exceed 80 μg/mL (linked to ADR risk) .

- Alternative regimens : Combine with Acitretin for psoriasis patients to reduce cumulative exposure .

Q. How to validate this compound’s efficacy against emerging resistant strains?

- Genomic profiling : Identify β-lactamase genes (e.g., blaZ, mecA) in clinical isolates.

- Checkerboard assays : Test synergy with β-lactamase inhibitors (e.g., clavulanic acid) .

- In vivo models : Use neutropenic murine thigh infection models with humanized dosing .

Q. Data Analysis & Methodological Challenges

Q. How to address variability in protein-binding assays for this compound?

Reported protein binding is 23% but varies with albumin levels. Standardize methods:

- Ultrafiltration : Centrifuge plasma at 1,500×g (30 min, 37°C) .

- Correction factors : Adjust for renal clearance (90% excreted unchanged) in PK models .

Q. Best practices for meta-analysis of this compound’s clinical trial data?

Eigenschaften

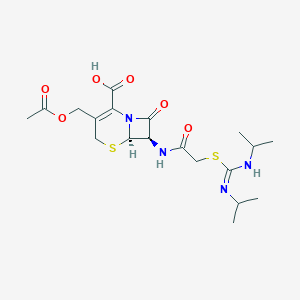

IUPAC Name |

3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXACOFERDBGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954696 | |

| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33075-00-2 | |

| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.